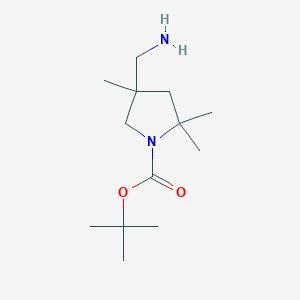![molecular formula C18H16Cl2N4 B2993717 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline CAS No. 339105-74-7](/img/structure/B2993717.png)
2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline is a compound related to Aripiprazole . It is also known as 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one, Dehydroaripiprazole . Its empirical formula is C23H25Cl2N3O2 and it has a molecular weight of 446.37 .
Synthesis Analysis
The synthesis of molecules similar to 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline has been reported in the literature . These processes often involve metal-catalyzed reactions .Molecular Structure Analysis
The molecular structure of 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline can be confirmed by spectral data (IR, 1H NMR, and MS) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline and similar compounds often involve metal-catalyzed reactions . These reactions can produce key structural motifs included in antidepressant drugs .Wissenschaftliche Forschungsanwendungen
Hypoxic-Cytotoxic Agents
Research on quinoxaline derivatives, including those with piperazine substitutions, has shown significant potential in the context of hypoxic-cytotoxic agents. These compounds have been evaluated for their in vitro activities, demonstrating varied potencies based on the specific structural modifications, with certain piperazine derivatives showing notable potency (Ortega et al., 2000).
Anti-inflammatory Properties
Some derivatives of 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline have been identified as new lead structures for human histamine H4 receptor ligands, demonstrating potent anti-inflammatory properties in vivo. This indicates their potential utility in developing treatments for inflammation-related conditions (Smits et al., 2008).
Pharmacological Diversity
The structural core of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives has been highlighted for its pharmacological diversity, exhibiting a range of activities such as antimalarial, antiparasitic, anti-HIV, anticancer, and others. This underscores the chemical scaffold's broad applicability in medicinal chemistry and drug development (El-Azzouny et al., 2020).
Novel Drug-like Small Molecules
Studies focusing on the synthesis of novel drug-like small molecules based on quinoxaline with amino substitution at C-2, including those involving piperazin-1-yl groups, have been conducted. These efforts aim to generate compounds with potential pharmacological applications, leveraging the simplicity and efficiency of the synthesis process to produce quinoxaline derivatives (Rao et al., 2016).
Antimicrobial Activity
The antimicrobial properties of novel quinoxaline derivatives, including those with piperazin-1-yl modifications, have been explored. Some compounds exhibit significant activity against a range of microorganisms, offering insights into the design of new antimicrobial agents (Puratchikody et al., 2013).
Anticancer Activities
Research into 4-aminoquinoline derivatives, aiming to enhance their anticancer activities through a hybrid pharmacophore approach, has revealed compounds with potent effects against various cancer cell lines. This work emphasizes the potential of such compounds, including those related to the chemical structure , in developing effective anticancer therapies (Solomon et al., 2019).
Wirkmechanismus
Target of Action
The primary targets of 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline are serotonin (5-HT) receptors and adrenergic receptors . These receptors play a crucial role in the regulation of mood and are often the targets of antidepressant drugs .
Mode of Action
2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline interacts with its targets by boosting serotonin levels and impacting adrenergic receptors . Selective serotonin reuptake inhibitors (SSRIs) and some serotonin-norepinephrine reuptake inhibitors (SNRIs) primarily boost serotonin levels by affecting 5-HT receptors . Other drugs like SNRIs and tricyclic antidepressants (TCAs) target norepinephrine, impacting adrenergic receptors .
Biochemical Pathways
The compound affects the serotonergic, noradrenergic, and dopaminergic systems . These systems are involved in the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system (CNS) . The improper release of these neurotransmitters is associated with depression .
Result of Action
The molecular and cellular effects of 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline’s action result in the alleviation of symptoms and enhancement of the quality of life for individuals with moderate to severe depression . Approximately 50-60% of people with depression experience substantial improvement when using these medications .
Eigenschaften
IUPAC Name |
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4/c19-14-6-5-13(11-15(14)20)23-7-9-24(10-8-23)18-12-21-16-3-1-2-4-17(16)22-18/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWAUKRMZOSQHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-isopropylphenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2993634.png)


![4-Amino-6-methyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2993637.png)
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2993638.png)



![3-Phenyl-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2993648.png)
![7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B2993652.png)

![2-(4-chlorophenoxy)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2993654.png)
![1-(2-Chlorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2993655.png)
